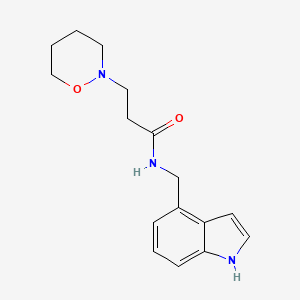
N-(1H-indol-4-ylmethyl)-3-(1,2-oxazinan-2-yl)propanamide
Descripción general
Descripción
N-(1H-indol-4-ylmethyl)-3-(1,2-oxazinan-2-yl)propanamide, commonly known as IND24, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. IND24 belongs to the class of indole-based compounds and has been found to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of IND24 is not yet fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that IND24 inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, IND24 may promote the expression of genes that suppress tumor growth and inflammation. Another proposed mechanism is that IND24 may inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. By inhibiting proteasome activity, IND24 may promote the accumulation of proteins that induce cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that IND24 has a variety of biochemical and physiological effects. In vitro studies have demonstrated that IND24 induces cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation. In vivo studies have shown that IND24 exhibits anticancer activity in animal models of breast and lung cancer. Additionally, IND24 has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of IND24 is its broad spectrum of biological activities, which makes it a potential candidate for the development of drugs targeting multiple diseases. Additionally, IND24 has been found to be well-tolerated in animal studies, which is a promising sign for its potential use in humans. However, one limitation of IND24 is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of IND24 and its potential side effects.
Direcciones Futuras
For the research and development of IND24 include optimization of the synthesis method, development of formulations that improve solubility and bioavailability, and clinical trials to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
IND24 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that IND24 exhibits promising anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. IND24 has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, IND24 has been shown to exhibit antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
N-(1H-indol-4-ylmethyl)-3-(oxazinan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(7-10-19-9-1-2-11-21-19)18-12-13-4-3-5-15-14(13)6-8-17-15/h3-6,8,17H,1-2,7,9-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZQFMGLRHLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)NCC2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-ylcarbonyl]-4,5,6,7-tetrahydro-2H-indazole hydrochloride](/img/structure/B3921252.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3921256.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methylquinazolin-4(3H)-one](/img/structure/B3921257.png)
![N-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3921258.png)
![1-(5-{[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1H-pyrazol-3-yl)e](/img/structure/B3921269.png)
![methyl 2-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3921278.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3921286.png)
![1-{2-[3-isobutyl-1-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B3921293.png)
![3-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3921296.png)
![4-ethyl-5-(4-piperidinyl)-2-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B3921297.png)
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B3921301.png)
![5-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B3921322.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-(pyridin-3-ylmethyl)butan-2-amine](/img/structure/B3921345.png)
![4-{2-[(allylamino)carbonothioyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3921347.png)